molecular formula C48H78O18 B1219772 Cussonoside A CAS No. 57539-70-5

Cussonoside A

Cat. No.: B1219772
CAS No.: 57539-70-5
M. Wt: 943.1 g/mol
InChI Key: YGSBJLPWANWGED-HYXYOFMCSA-N
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Description

Cussonoside A is an organic compound used for research related to life sciences . It has a molecular weight of 943.134 and a molecular formula of C48H78O18 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 943.134 and a molecular formula of C48H78O18 . Its physical and chemical properties such as melting point, boiling point, and solubility are not specified in the search results .

Scientific Research Applications

Sedative Effects

Cussonoside A, isolated from the stem bark of Cussonia barteri, demonstrates significant sedative effects. This finding was based on structural elucidation employing spectroscopic methods such as 1 H- and 13 C-NMR, FAB-MS, and GC-MS (Dubois, Ilyas, & Wagner, 1986).

Antimicrobial and Antimalarial Activities

Studies on Cussonia species, which include this compound, have shown that these compounds possess antimicrobial and antimalarial activities. This aligns with their traditional use in African medicine for treating pain, inflammation, gastrointestinal problems, malaria, and sexually transmitted diseases. The efficacy of these compounds against pathogens like Escherichia coli, Neisseria gonorrhoeae, and Plasmodium falciparum supports their ethnomedicinal use (Villiers, Vuuren, Van Zyl, & Van Wyk, 2010).

Safety and Hazards

Cussonoside A should be handled with care to avoid dust formation, breathing in mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid sources of ignition .

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H78O18/c1-22-30(52)32(54)35(57)40(62-22)65-38-25(19-49)63-39(37(59)34(38)56)61-20-26-31(53)33(55)36(58)41(64-26)66-42(60)48-16-14-43(2,3)18-24(48)23-8-9-28-44(4)12-11-29(51)45(5,21-50)27(44)10-13-47(28,7)46(23,6)15-17-48/h8,22,24-41,49-59H,9-21H2,1-7H3/t22-,24-,25+,26+,27+,28+,29-,30-,31+,32+,33-,34+,35+,36+,37+,38+,39+,40-,41-,44-,45-,46+,47+,48-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSBJLPWANWGED-HYXYOFMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)O)C)(C)C)O)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H]([C@@]8(C)CO)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H78O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801346774
Record name Cussonoside A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

943.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57539-70-5
Record name Cussonoside A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057539705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cussonoside A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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